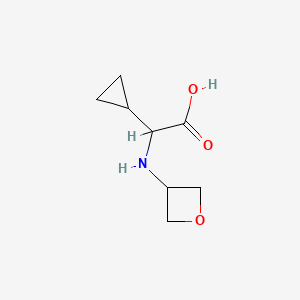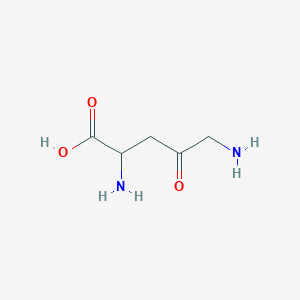
2,5-Diamino-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-4-oxopentanoic acid, also known as L-Glutamine, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as a principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-oxopentanoic acid typically involves the reaction of L-glutamic acid with ammonia. One common method includes the use of benzyl chloroformate (CbzCl) to protect the amino group, followed by the addition of ammonia to form the desired product. The reaction is carried out in an aqueous medium with the pH maintained at 10-12 using sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted amino acids, and oxidized products. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and other industries .
Applications De Recherche Scientifique
2,5-Diamino-4-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is essential for cell culture media and is used in studies related to cell metabolism and growth.
Medicine: It is used in the treatment of conditions such as sickle cell disease and as a nutritional supplement.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-4-oxopentanoic acid involves its role as a nitrogen carrier and energy source. It is involved in the synthesis of proteins, nucleotides, and other essential biomolecules. The compound acts on various molecular targets, including enzymes involved in nitrogen metabolism and energy production pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid: A precursor to 2,5-Diamino-4-oxopentanoic acid, involved in similar metabolic pathways.
L-Glutamine-13C5: A labeled version used in metabolic studies.
Levoglutamide: Another derivative with similar properties.
Uniqueness
This compound is unique due to its dual role as a nitrogen carrier and energy source. Its ability to participate in a wide range of biochemical reactions makes it indispensable in various fields of research and industry .
Propriétés
Numéro CAS |
111652-32-5 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10) |
Clé InChI |
SURWICONOPIANU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
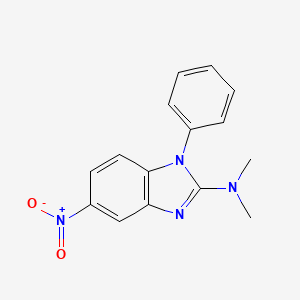
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)

![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
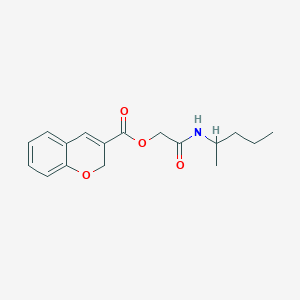
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
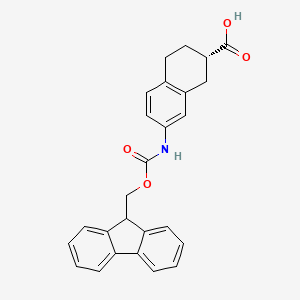
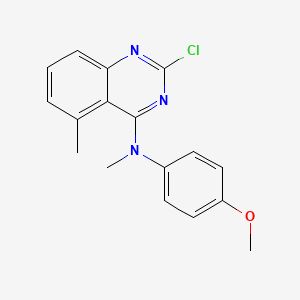
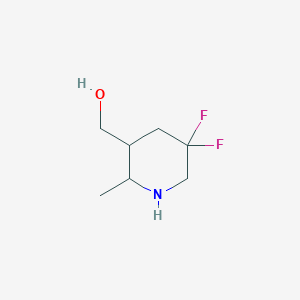
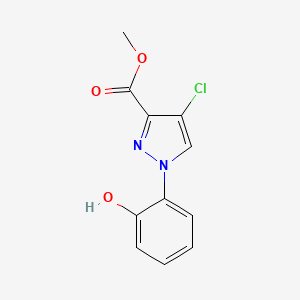
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
